molecular formula C13H19BrN2OSi B1377274 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine CAS No. 1305324-62-2

4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine

Cat. No.: B1377274
CAS No.: 1305324-62-2
M. Wt: 327.29 g/mol
InChI Key: LNJWYCVLOBKPSZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a tert-butyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the bromine and tert-butyl groups via substitution reactions. The trimethylsilyl group is often introduced using silylation reagents under mild conditions to protect sensitive functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Silylation and Desilylation: The trimethylsilyl group can be added or removed to protect or expose reactive sites.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Silylation: Trimethylsilyl chloride in the presence of a base like triethylamine is a typical reagent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Medicinal Chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.

    Biological Studies: The compound may be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(tert-butyl)oxazole: Lacks the trimethylsilyl group, making it less versatile in certain reactions.

    2-(tert-Butyl)-7-(trimethylsilyl)oxazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    4-Bromo-7-(trimethylsilyl)oxazole: Lacks the tert-butyl group, which can influence its steric properties.

Uniqueness

4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉BrN₂OSi
  • CAS Number : 1305324-62-2
  • Molecular Weight : 303.27 g/mol
  • Structure : The compound features a brominated oxazole ring fused with a pyridine structure, which contributes to its unique biological properties.

Antifungal Activity

Research has indicated that derivatives of oxazolo[4,5-C]pyridine compounds exhibit significant antifungal properties. In particular, studies have shown that closely related compounds demonstrate effectiveness against various fungal strains, such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic properties of oxazolo[4,5-C]pyridine derivatives have shown promising results against cancer cell lines. For instance, related compounds have been tested against various human cancer cell lines, demonstrating IC50 values indicating effective inhibition of cell proliferation. However, specific data on the cytotoxicity of this compound remains sparse and warrants further exploration.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in fungal biosynthesis pathways.
  • Disruption of Membrane Integrity : The lipophilic nature may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Interference with Nucleic Acid Synthesis : Some oxazole derivatives have been implicated in disrupting DNA/RNA synthesis in target cells.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and evaluation of oxazole derivatives:

StudyFindings
Evaluated the synthesis of oxazole derivatives and their antifungal activities against Candida albicans.
Investigated cytotoxic effects on cancer cell lines; noted structure-activity relationships among various oxazole compounds.
Reported broad-spectrum antimicrobial activity for related derivatives; highlighted potential for drug development.

Properties

IUPAC Name

(4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2OSi/c1-13(2,3)12-16-9-10(17-12)8(18(4,5)6)7-15-11(9)14/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJWYCVLOBKPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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